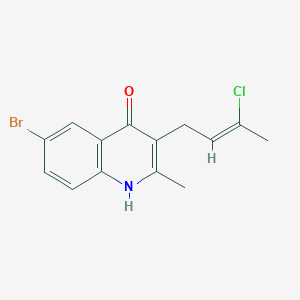![molecular formula C14H11F3N4O B5849535 4-[(4-methoxyphenyl)amino]-6-methyl-2-(trifluoromethyl)-5-pyrimidinecarbonitrile](/img/structure/B5849535.png)
4-[(4-methoxyphenyl)amino]-6-methyl-2-(trifluoromethyl)-5-pyrimidinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-methoxyphenyl)amino]-6-methyl-2-(trifluoromethyl)-5-pyrimidinecarbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659, and it belongs to the class of pyrimidinecarbonitrile derivatives.
Mechanism of Action
TAK-659 inhibits BTK by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules and leads to the inhibition of B-cell receptor signaling. Inhibition of BTK also leads to the inhibition of the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory activity against BTK, which leads to the inhibition of B-cell receptor signaling. This results in the inhibition of cell proliferation, cell survival, and cytokine production. TAK-659 has also been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway. These effects make TAK-659 a potential therapeutic agent for the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory disorders.
Advantages and Limitations for Lab Experiments
TAK-659 has several advantages for lab experiments. It has high potency and selectivity for BTK inhibition, which makes it a valuable tool for studying B-cell receptor signaling. TAK-659 also has good pharmacokinetic properties, which make it suitable for in vivo studies. However, TAK-659 has some limitations for lab experiments. It is a relatively new compound, and its safety profile has not been fully established. It also has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the study of TAK-659. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory disorders. Another direction is to study its safety profile and pharmacokinetics in more detail. Additionally, the development of new derivatives of TAK-659 with improved potency, selectivity, and solubility could lead to the discovery of new therapeutic agents.
Synthesis Methods
The synthesis of TAK-659 involves the reaction of 4-amino-2-(trifluoromethyl)-6-methylpyrimidine-5-carbonitrile with 4-methoxyaniline. The reaction is carried out in the presence of a catalyst and a solvent. The yield of TAK-659 is high, and the purity can be improved by recrystallization.
Scientific Research Applications
TAK-659 has shown potential applications in various fields of scientific research. It has been studied as a potential therapeutic agent for the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory disorders. TAK-659 has been shown to have potent inhibitory activity against Bruton's tyrosine kinase (BTK), which is a key enzyme involved in B-cell receptor signaling. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
properties
IUPAC Name |
4-(4-methoxyanilino)-6-methyl-2-(trifluoromethyl)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4O/c1-8-11(7-18)12(21-13(19-8)14(15,16)17)20-9-3-5-10(22-2)6-4-9/h3-6H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKJLZIZSWDLHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C(F)(F)F)NC2=CC=C(C=C2)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[(5-methyl-2-furoyl)amino]benzoate](/img/structure/B5849452.png)
![isopropyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5849454.png)

![2-[(3-chlorobenzyl)thio]-4-pyrimidinol](/img/structure/B5849470.png)

![N-(1,3-benzodioxol-5-ylmethylene)-1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5849494.png)


![2-(3,4-dimethoxyphenyl)-N'-[(3-methoxybenzoyl)oxy]ethanimidamide](/img/structure/B5849511.png)
![4,5-dimethoxy-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5849515.png)


![2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-1-phenylethanone](/img/structure/B5849542.png)
